2-Chloro-3-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-iodothiophene is a halogenated thiophene derivative, characterized by the presence of chlorine and iodine atoms on the thiophene ring. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The unique properties of this compound make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodothiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where dihalo-substituted thiophenes are treated with lithium diisopropylamide (LDA) to rearrange the halogen atoms . Another approach involves the use of sodium iodide in acetone/THF mixed solvent to convert 2-chlorothiophene to this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents and catalysts. The specific conditions and methods can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom or the halogen substituents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) are used for halogenation.
Nucleophilic Substitution: Sodium iodide in acetone/THF is a common reagent for iodination.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield various halogenated thiophene derivatives, while nucleophilic substitution can produce iodinated thiophenes.
Scientific Research Applications
2-Chloro-3-iodothiophene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodothiophene involves its interaction with molecular targets and pathways specific to its application. For example, in biological systems, thiophene derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . In material science, the compound’s electronic properties contribute to its function in electronic devices .
Comparison with Similar Compounds
- 2-Iodothiophene
- 2,5-Dichlorothiophene
- 2-Chloro-5-methylthiophene
Comparison: 2-Chloro-3-iodothiophene is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated thiophenes. For instance, the combination of chlorine and iodine allows for selective substitution reactions and enhances the compound’s utility in synthesizing complex molecules .
Properties
IUPAC Name |
2-chloro-3-iodothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIS/c5-4-3(6)1-2-7-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGMAMJPEHCKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.